

Commercial Availability and Application of Aspartame-d3: A Technical Guide

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Compound of Interest

Compound Name: Aspartame-d3

Cat. No.: B577392

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Aspartame-d3**, a deuterated analog of the artificial sweetener aspartame. This stable isotope-labeled compound is a critical tool for researchers in various fields, particularly in analytical chemistry, drug metabolism, and pharmacokinetic studies. Its primary utility lies in its application as an internal standard for the highly accurate quantification of aspartame in complex matrices using mass spectrometry-based methods.

Commercial Suppliers and Product Specifications

Aspartame-d3 is readily available for research purposes from several reputable chemical suppliers. The following table summarizes the key quantitative data for **Aspartame-d3** offered by prominent vendors. While isotopic purity is lot-dependent, typical values from suppliers of stable isotope-labeled compounds are consistently high, generally exceeding 98%. For precise isotopic enrichment of a specific lot, it is always recommended to consult the Certificate of Analysis provided by the supplier.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Stated Isotopic Purity	Available Pack Sizes
Santa Cruz Biotechnology	sc-220376 (example)	1356841-28-5	C ₁₄ H ₁₅ D ₃ N ₂ O ₅	297.32	>95-99% (typical, lot-specific)[1]	Inquire
Toronto Research Chemicals (TRC)	A790017	1356841-28-5	C ₁₄ H ₁₅ D ₃ N ₂ O ₅	297.32	>98% (typical, lot-specific)	1mg, 5mg, 10mg, 25mg, 50mg, 100mg
Biosynth	GEC84128	1356841-28-5	C ₁₄ H ₁₅ D ₃ N ₂ O ₅	297.32	>98% (typical, lot-specific)	Inquire

Experimental Protocol: Quantification of Aspartame in Beverages using LC-MS/MS with Aspartame-d3 as an Internal Standard

The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of aspartame in beverage samples, employing **Aspartame-d3** as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.[2][3][4]

1. Materials and Reagents

- Aspartame standard (Sigma-Aldrich or equivalent)
- Aspartame-d3** (from a supplier listed in the table above)
- LC-MS grade water
- LC-MS grade acetonitrile

- Formic acid (or other appropriate mobile phase modifier)
- 0.22 μm syringe filters

2. Standard and Internal Standard Preparation

- Aspartame Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of aspartame in 10 mL of LC-MS grade water/methanol (50:50 v/v).
- **Aspartame-d3** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of **Aspartame-d3** in 1 mL of LC-MS grade water/methanol (50:50 v/v).
- Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the aspartame stock solution to cover the expected concentration range in the samples. Each calibration standard should be spiked with the **Aspartame-d3** IS at a constant concentration.

3. Sample Preparation

- Degas carbonated beverage samples by sonication.
- For clear beverages, a simple dilution step may be sufficient. Dilute the beverage sample with LC-MS grade water to bring the aspartame concentration within the calibration range.
- For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
- Spike the diluted sample with the **Aspartame-d3** IS at the same concentration as the calibration standards.
- Filter the final sample through a 0.22 μm syringe filter prior to LC-MS/MS analysis.

4. LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable reversed-phase column, such as a C18 column.

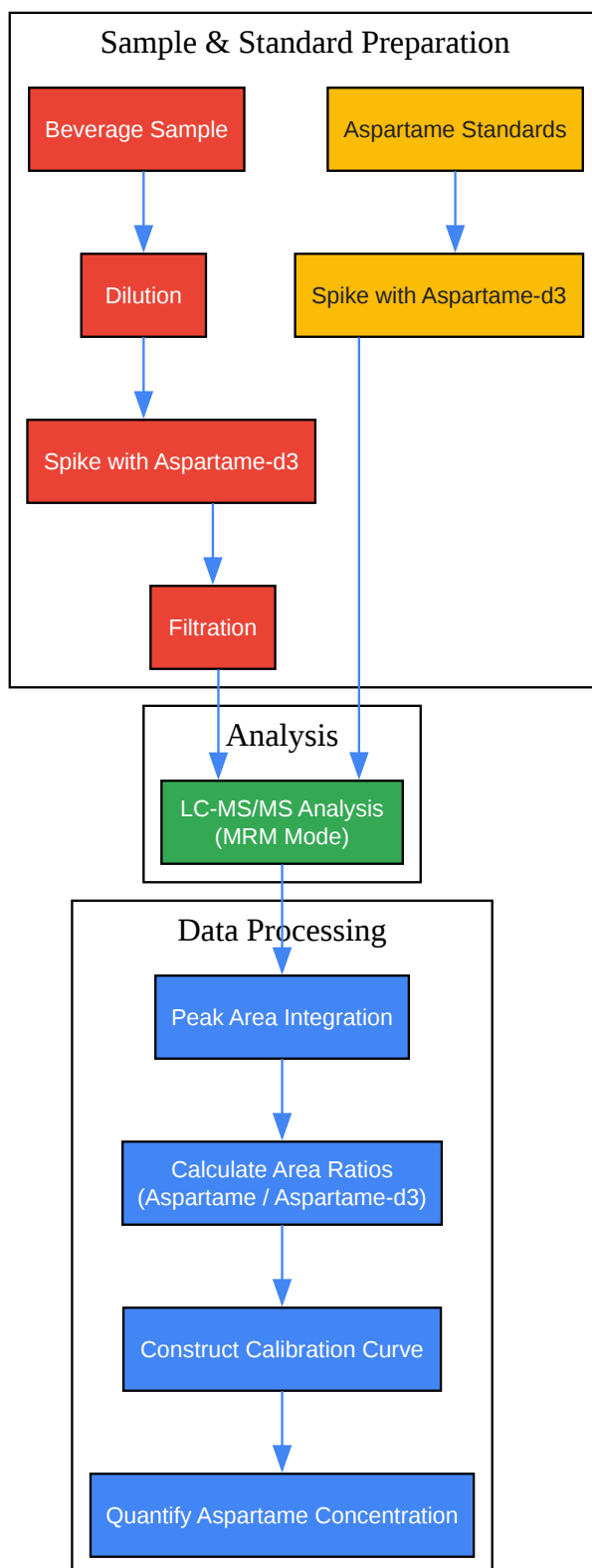
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization Source: Electrospray ionization (ESI) in positive mode.
- MRM Transitions:
 - Aspartame: Monitor the transition of the precursor ion (m/z) to a specific product ion.
 - **Aspartame-d3**: Monitor the corresponding transition for the deuterated internal standard.

5. Data Analysis

- Construct a calibration curve by plotting the ratio of the peak area of the aspartame to the peak area of the **Aspartame-d3** internal standard against the concentration of the aspartame standards.
- Determine the concentration of aspartame in the samples by interpolating the peak area ratios from the calibration curve.

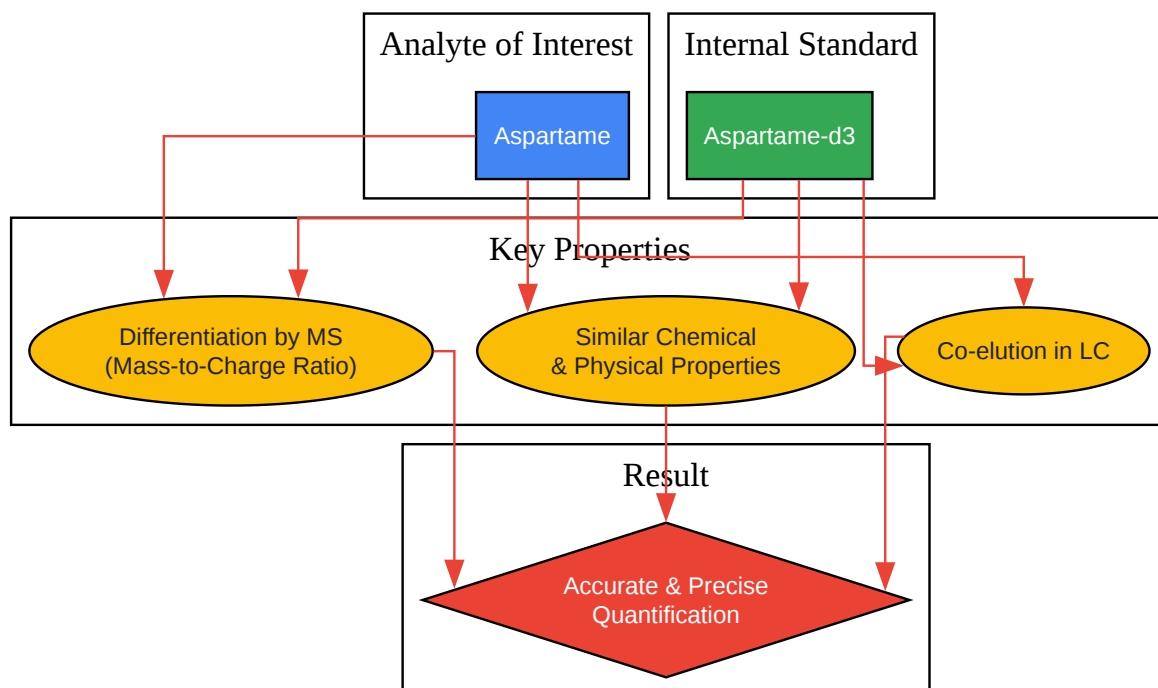
Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the quantification of aspartame and a logical relationship for the use of an internal standard.



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Caption: Experimental workflow for aspartame quantification.



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Caption: Logic of using a stable isotope-labeled internal standard.

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